3-Bromoimidazo[1,2-c]pyrimidine
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Overview
Description
3-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position of the imidazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-c]pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This one-pot synthesis involves a tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-c]pyrimidine core is promoted by the subsequent bromination step . The reaction typically occurs in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, and no base is required .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as TBHP or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-c]pyrimidine and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-b]pyridine
- 3-Bromoimidazo[1,2-d]pyrimidine
Comparison: 3-Bromoimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and bromine substitution pattern, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
IUPAC Name |
3-bromoimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-1-2-8-4-10(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGTWVDQXHVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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